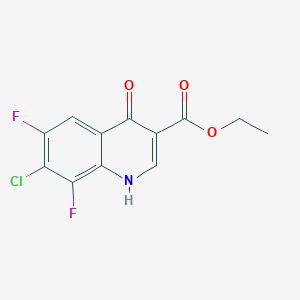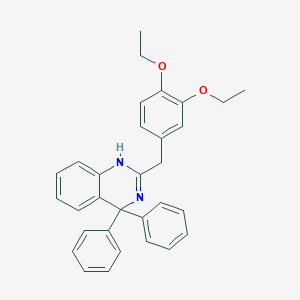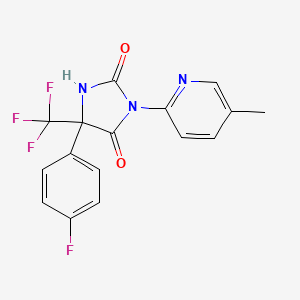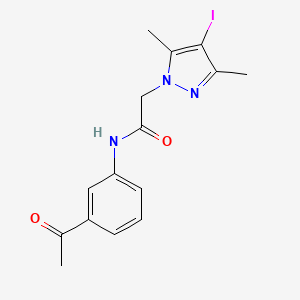![molecular formula C20H14N2O4S B11070714 (2E)-3-(4-nitrophenyl)-N-[4-(thiophen-2-ylcarbonyl)phenyl]prop-2-enamide](/img/structure/B11070714.png)
(2E)-3-(4-nitrophenyl)-N-[4-(thiophen-2-ylcarbonyl)phenyl]prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-3-(4-Nitrophenyl)-N-[4-(thiophene-2-carbonyl)phenyl]prop-2-enamide is an organic compound characterized by its unique structure, which includes a nitrophenyl group, a thiophene ring, and a prop-2-enamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4-nitrophenyl)-N-[4-(thiophene-2-carbonyl)phenyl]prop-2-enamide typically involves a multi-step process. One common method includes the following steps:
Formation of the nitrophenyl intermediate: This step involves the nitration of a suitable aromatic precursor to introduce the nitro group.
Coupling with thiophene-2-carbonyl chloride: The nitrophenyl intermediate is then reacted with thiophene-2-carbonyl chloride in the presence of a base, such as triethylamine, to form the corresponding amide.
Formation of the prop-2-enamide: The final step involves the reaction of the intermediate with an appropriate reagent to introduce the prop-2-enamide moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
(2E)-3-(4-Nitrophenyl)-N-[4-(thiophene-2-carbonyl)phenyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be used.
Substitution: Reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA) can facilitate substitution reactions.
Major Products
Oxidation: Nitro derivatives with additional oxygen-containing functional groups.
Reduction: Amino derivatives where the nitro group is converted to an amino group.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
(2E)-3-(4-Nitrophenyl)-N-[4-(thiophene-2-carbonyl)phenyl]prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用机制
The mechanism of action of (2E)-3-(4-nitrophenyl)-N-[4-(thiophene-2-carbonyl)phenyl]prop-2-enamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the thiophene ring can interact with biological macromolecules through π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.
属性
分子式 |
C20H14N2O4S |
|---|---|
分子量 |
378.4 g/mol |
IUPAC 名称 |
(E)-3-(4-nitrophenyl)-N-[4-(thiophene-2-carbonyl)phenyl]prop-2-enamide |
InChI |
InChI=1S/C20H14N2O4S/c23-19(12-5-14-3-10-17(11-4-14)22(25)26)21-16-8-6-15(7-9-16)20(24)18-2-1-13-27-18/h1-13H,(H,21,23)/b12-5+ |
InChI 键 |
VDPVHYZUYOFOHW-LFYBBSHMSA-N |
手性 SMILES |
C1=CSC(=C1)C(=O)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC=C(C=C3)[N+](=O)[O-] |
规范 SMILES |
C1=CSC(=C1)C(=O)C2=CC=C(C=C2)NC(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[4-(propan-2-yl)phenyl]butanamide](/img/structure/B11070632.png)

![2-[2-(2H-benzotriazol-2-yl)-4-methylphenoxy]-N-(pyridin-3-yl)acetamide](/img/structure/B11070639.png)
![2-{(2Z)-3-[2-(4-chlorophenyl)ethyl]-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-ethylacetamide](/img/structure/B11070647.png)
![5-(5,6-dihydro-4H-[1,3]dioxolo[4,5-h]pyrrolo[1,2-a][1,4]benzodiazepin-4-yl)-2-methoxyphenol](/img/structure/B11070652.png)

![3-[4-(2-Hydroxyphenyl)piperazin-1-yl]-1-(4-methoxybenzyl)pyrrolidine-2,5-dione](/img/structure/B11070661.png)
![2-(3-chlorophenyl)-3-(3-methoxyphenyl)tetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one](/img/structure/B11070662.png)
![2-Chloro-6-[4-(trifluoromethoxy)phenyl]-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridine-4-carboxylic acid](/img/structure/B11070669.png)



![2-[(7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)sulfanyl]acetamide](/img/structure/B11070685.png)
![(2Z)-3-[2-(4-methoxyphenyl)ethyl]-4-oxo-N-phenyl-2-(phenylimino)-1,3-thiazinane-6-carboxamide](/img/structure/B11070695.png)
